6-Sulfanyl-2,3'-bipyridine-5-carbonitrile
Overview
Description
6-Sulfanyl-2,3’-bipyridine-5-carbonitrile is a chemical compound that belongs to the bipyridine family Bipyridines are known for their ability to form stable complexes with metal ions, making them valuable in various fields such as catalysis, materials science, and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sulfanyl-2,3’-bipyridine-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to couple halogenated pyridines with boronic acids. Another method is the Stille coupling, which employs tin reagents. These reactions are usually carried out under inert conditions to prevent oxidation and require precise control of temperature and pH to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants, making the process more efficient and scalable. Additionally, the use of automated systems can reduce the risk of human error and improve the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
6-Sulfanyl-2,3’-bipyridine-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted bipyridines depending on the reagents used.
Scientific Research Applications
6-Sulfanyl-2,3’-bipyridine-5-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Sulfanyl-2,3’-bipyridine-5-carbonitrile largely depends on its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes and receptors, altering their activity and function. For example, in medicinal chemistry, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-Chlorobenzyl)sulfanyl]-2,3’-bipyridine-5-carbonitrile
- 6-[(Cyanomethyl)sulfanyl]-2,3’-bipyridine-5-carbonitrile
- 6-[(2-oxo-2-phenylethyl)sulfanyl]-2,3’-bipyridine-5-carbonitrile
Uniqueness
6-Sulfanyl-2,3’-bipyridine-5-carbonitrile is unique due to the presence of both a sulfanyl group and a carbonitrile group, which can significantly influence its reactivity and binding properties. This makes it a versatile compound for various applications, particularly in forming metal complexes with unique properties .
Properties
IUPAC Name |
6-pyridin-3-yl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3S/c12-6-8-3-4-10(14-11(8)15)9-2-1-5-13-7-9/h1-5,7H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREZJTKROSTHFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C(=S)N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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